N-(biphenyl-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-phenyl-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(15-16-9-3-1-4-10-16)21-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCRTYFFGUZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-2-yl)-2-phenylacetamide typically involves the coupling of biphenyl derivatives with phenylacetamide. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where biphenyl boronic acid reacts with phenylacetamide in the presence of a palladium catalyst and a base . Another approach involves the Ullmann reaction, which couples aryl halides with amides using copper catalysts under high-temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(biphenyl-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: N-(biphenyl-2-yl)-2-phenylethylamine.
Substitution: Nitro derivatives of this compound.
Scientific Research Applications
N-(biphenyl-2-yl)-2-phenylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can disrupt microtubule polymerization, affecting cell division and growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Reactivity
The reactivity and applications of 2-phenylacetamides are heavily influenced by substituents on the nitrogen or phenyl rings. Below is a comparative analysis:
Table 1: Structural and Reactivity Comparison of 2-Phenylacetamide Derivatives
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in N-(4-nitrophenyl)-2-phenylacetamide) favor interfacial reaction mechanisms in alkylation, whereas electron-donating groups (e.g., -OCH₃ in dimethoxy derivatives) enhance stability for biological applications .
- Steric Effects : Bulky substituents like biphenyl or benzothiazole improve binding affinity in pharmacological targets but may reduce reaction yields due to steric hindrance .
Critical Insights :
- Pharmacophore Optimization: Substitutions like -CF₃ or cyano groups significantly boost potency, as seen in antitubercular and insecticidal activities .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(biphenyl-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acylation of biphenyl-2-amine with phenylacetyl chloride under basic conditions (e.g., triethylamine in chloroform or dichloromethane). Key steps include:
- Precursor preparation : Nitration/fluorination of biphenyl derivatives to generate reactive intermediates.
- Coupling reaction : Use of carbodiimides (e.g., DCC) to activate carboxyl groups for amide bond formation.
- Optimization : Control temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis. Solvents such as DMF enhance solubility but may require post-reaction purification via column chromatography .
- Yield considerations : Higher yields (>70%) are achieved with slow reagent addition and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and confirms amide bond formation (δ 2.8–3.5 ppm for CH₂ adjacent to carbonyl).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₀H₁₇NO = 295.13 g/mol) and detects impurities.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Data collection at low temperatures (100 K) improves resolution for biphenyl stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Data analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, anti-inflammatory activity in macrophages (IC₅₀ = 10 μM) may vary due to differences in COX-2 isoform expression .
- Troubleshooting :
- Kinetic studies : Measure time-dependent enzyme inhibition to confirm reversible vs. irreversible binding.
- Selectivity profiling : Use kinase/phosphatase panels to rule off-target effects.
- Validation : Reproduce results in orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biphenylacetamide derivatives?
- Substituent variation : Systematically modify:
- Biphenyl group : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance π-π stacking with hydrophobic enzyme pockets.
- Amide linker : Replace with sulfonamide or urea to assess hydrogen-bonding requirements.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 PDB: 3LN1) to predict binding modes.
- In vitro validation : Prioritize analogs with >50% inhibition in enzyme assays for in vivo pharmacokinetic studies .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?
- Data collection : Use synchrotron radiation for small, weakly diffracting crystals. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin laws .
- Resolution improvement : Soak crystals in cryoprotectants (e.g., glycerol) to reduce disorder.
- Validation : Cross-check with spectroscopic data to confirm molecular conformation .
Methodological Guidelines
Q. What protocols are recommended for analyzing metabolic stability of this compound?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use NADPH cofactors to assess Phase I metabolism.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In silico tools : Predict metabolites with software like MetaSite and verify experimentally .
Q. Which in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent studies : Administer orally (10 mg/kg) and collect plasma samples at 0–24 hrs. Calculate bioavailability (F%) and half-life (t½).
- Tissue distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs.
- BBB penetration : Employ MDCK-MDR1 monolayers to predict brain uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
